molecular formula C10H11NO4S B6416399 6-Amino-2-naphthalenesulfonic Acid Monohydrate CAS No. 5798-97-0

6-Amino-2-naphthalenesulfonic Acid Monohydrate

Cat. No.: B6416399
CAS No.: 5798-97-0
M. Wt: 241.27 g/mol
InChI Key: JILFPFVYDAPKEA-UHFFFAOYSA-N
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Description

6-Amino-2-naphthalenesulfonic Acid Monohydrate is a chemical compound with the molecular formula C10H9NO3S·H2O. This compound is commonly used in the synthesis of dyes and pigments due to its ability to undergo azo coupling reactions .

Preparation Methods

6-Amino-2-naphthalenesulfonic Acid Monohydrate can be synthesized through several methods:

Chemical Reactions Analysis

6-Amino-2-naphthalenesulfonic Acid Monohydrate undergoes various chemical reactions:

Mechanism of Action

The mechanism of action of 6-Amino-2-naphthalenesulfonic Acid Monohydrate primarily involves its ability to undergo azo coupling reactions. This reaction mechanism involves the formation of a diazonium ion, which then reacts with the amino group of the compound to form an azo bond . This property is exploited in the synthesis of dyes and pigments.

Comparison with Similar Compounds

6-Amino-2-naphthalenesulfonic Acid Monohydrate can be compared with other similar compounds such as:

This compound is unique due to its specific structure, which allows for selective reactions and applications in dye synthesis and materials science.

Properties

IUPAC Name

6-aminonaphthalene-2-sulfonic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S.H2O/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9;/h1-6H,11H2,(H,12,13,14);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JILFPFVYDAPKEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C=C1N.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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